molecular formula C24H36O3Sn B14371964 Tributyl({[(naphthalen-2-yl)oxy]acetyl}oxy)stannane CAS No. 93674-03-4

Tributyl({[(naphthalen-2-yl)oxy]acetyl}oxy)stannane

Cat. No.: B14371964
CAS No.: 93674-03-4
M. Wt: 491.2 g/mol
InChI Key: HZJHTTQIACRILX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tributyl({[(naphthalen-2-yl)oxy]acetyl}oxy)stannane is an organotin compound that features a naphthalene moiety linked to a stannane core via an oxyacetyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tributyl({[(naphthalen-2-yl)oxy]acetyl}oxy)stannane typically involves the reaction of tributylstannyl chloride with a naphthalen-2-yloxyacetyl derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used include tetrahydrofuran (THF) or dichloromethane (DCM), and the reaction is often catalyzed by a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or column chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Tributyl({[(naphthalen-2-yl)oxy]acetyl}oxy)stannane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form stannic derivatives.

    Reduction: It can be reduced to form lower oxidation state tin compounds.

    Substitution: The stannane moiety can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield stannic oxides, while reduction could produce stannous derivatives.

Scientific Research Applications

Tributyl({[(naphthalen-2-yl)oxy]acetyl}oxy)stannane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing into its potential use in drug development, particularly for its organotin properties.

    Industry: It is used in the production of polymers and other materials where organotin compounds are required.

Mechanism of Action

The mechanism by which Tributyl({[(naphthalen-2-yl)oxy]acetyl}oxy)stannane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The naphthalene moiety allows for π-π interactions with aromatic amino acids in proteins, while the stannane core can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Tributyltin hydride: Known for its use in radical reactions and as a reducing agent.

    Tributylstannylthiazole: Used in similar synthetic applications but with a thiazole moiety instead of naphthalene.

    Tributyl(thiophen-2-yl)stannane: Another organotin compound with a thiophene ring.

Uniqueness

Tributyl({[(naphthalen-2-yl)oxy]acetyl}oxy)stannane is unique due to its naphthalene moiety, which provides distinct electronic and steric properties compared to other organotin compounds. This uniqueness makes it particularly useful in applications requiring specific interactions with aromatic systems.

Properties

CAS No.

93674-03-4

Molecular Formula

C24H36O3Sn

Molecular Weight

491.2 g/mol

IUPAC Name

tributylstannyl 2-naphthalen-2-yloxyacetate

InChI

InChI=1S/C12H10O3.3C4H9.Sn/c13-12(14)8-15-11-6-5-9-3-1-2-4-10(9)7-11;3*1-3-4-2;/h1-7H,8H2,(H,13,14);3*1,3-4H2,2H3;/q;;;;+1/p-1

InChI Key

HZJHTTQIACRILX-UHFFFAOYSA-M

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)OC(=O)COC1=CC2=CC=CC=C2C=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.